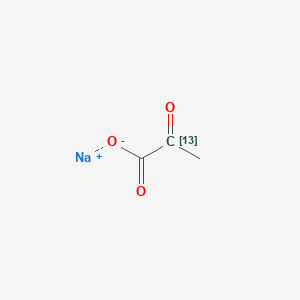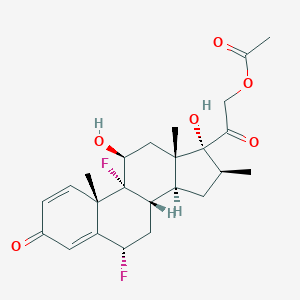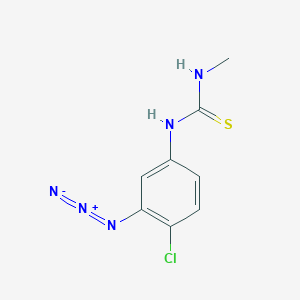
2-(4-Cyanophenyl)-1H-indole-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-Cyanophenyl)-1H-indole-6-carbonitrile” is a complex organic molecule that contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The molecule also contains two cyanophenyl groups, which are aromatic rings with a cyano group (-C≡N) attached. These groups can participate in various chemical reactions and may influence the compound’s physical and chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the indole ring, possibly through a Fischer indole synthesis or some other method . The cyanophenyl groups could potentially be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole ring and the two cyanophenyl groups. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure.Chemical Reactions Analysis
The cyanophenyl groups in the molecule could potentially undergo various chemical reactions. For example, the cyano group could be hydrolyzed to form a carboxylic acid . The indole ring could also participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the cyanophenyl groups could increase its polarity, affecting its solubility in different solvents . The indole ring could contribute to its UV/Vis absorption properties .Scientific Research Applications
Novel Synthesis Methods
Synthesis of 6-Aminoindolo[2,1-a]isoquinoline-5-carbonitriles : A series of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles were prepared using a copper-catalyzed reaction. This method showcases an innovative approach to constructing complex heterocyclic systems from simpler indole precursors, highlighting the versatility of indole derivatives in synthetic chemistry (Kobayashi et al., 2015).
A New Methodology for Synthesis of 3-Amino-1H-Indole-2-Carboxylates : Developed a novel synthesis route for 3-amino-1H-indole-2-carboxylates, starting from 2-aminobenzonitriles. This methodology emphasizes the strategic functionalization of the indole ring for the development of bioactive molecules (Harjani et al., 2014).
Supramolecular Chemistry
Supramolecular Aggregation in Pyridine Derivatives : Investigated the supramolecular aggregation of 4-aryl-6-(1H-indol-3-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles. This study provides insights into the hydrogen bonding patterns and pi-pi stacking interactions, crucial for designing molecular recognition systems and crystalline materials (Low et al., 2007).
Pharmaceutical Applications
Antibacterial Activity of Pyrrolo[3,2,1-de]phenazin-1-amines : A study on the green synthesis of pyrrolo[3,2,1-de]phenazin-1-amines and their evaluation against bacterial strains highlighted the potential of indole derivatives as antibacterial agents. The methodology and the activity of these compounds underscore their significance in medicinal chemistry (Sharafi-kolkeshvandi et al., 2016).
Antiviral Research
Inhibitors of SARS-CoV-2 RdRp and Mpro : Several studies have synthesized and evaluated indole derivatives as inhibitors against SARS-CoV-2 enzymes, RdRp and Mpro. These works are crucial for understanding the structural requirements for antiviral activity and for the development of potential therapeutic agents against COVID-19 (Venkateshan et al., 2020).
Mechanism of Action
Target of Action
6-Cyano-2-(4-cyanophenyl)indole, also known as 2-(4-Cyanophenyl)-1H-indole-6-carbonitrile or 2-(p-Cyanophenyl)-Indole-6-carbonitrile, is primarily used as an antiprotozoal agent . .
Mode of Action
It is known that indole derivatives can interact with a variety of biological targets due to their diverse chemical structures .
Biochemical Pathways
Indole derivatives are known to have diverse biological activities, which suggests that they may affect multiple biochemical pathways .
Result of Action
As an antiprotozoal agent, it is likely to interfere with the growth or survival of protozoan organisms .
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, which include 6-Cyano-2-(4-cyanophenyl)indole, have a wide range of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Cellular Effects
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound influences cell function in various ways. This could include impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
2-(4-cyanophenyl)-1H-indole-6-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3/c17-9-11-1-4-13(5-2-11)16-8-14-6-3-12(10-18)7-15(14)19-16/h1-8,19H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFPEVUESUWHSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC3=C(N2)C=C(C=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60499113 |
Source


|
| Record name | 2-(4-Cyanophenyl)-1H-indole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28719-00-8 |
Source


|
| Record name | 2-(4-Cyanophenyl)-1H-indole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



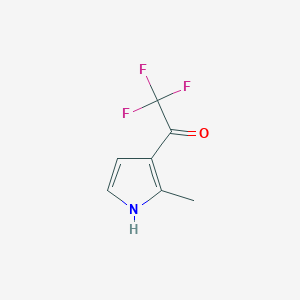
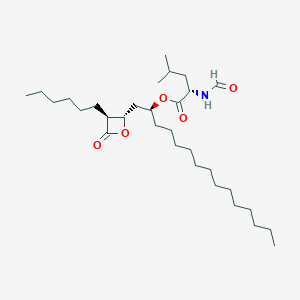

![N-[1-(Aminomethyl)cyclohexyl]aniline](/img/structure/B119247.png)


